Phenanthren-3-ylmethanol
Overview
Description
Phenanthren-3-ylmethanol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . Phenanthrene consists of three fused benzene rings . It is used to make dyes, plastics, pesticides, explosives, and drugs .
Molecular Structure Analysis
Phenanthren-3-ylmethanol, as a derivative of phenanthrene, likely shares its structural characteristics. Phenanthrene’s three fused rings are angled . The molecular structure can be visualized using tools like MolView .
Chemical Reactions Analysis
Phenanthrene, the parent compound of Phenanthren-3-ylmethanol, undergoes various reactions. These include nitration with concentrated nitric acid, sulphonation with concentrated sulphuric acid, and bromination with chlorine . It also undergoes oxidation to phenanthrenequinone with chromic acid .
Scientific Research Applications
Phenanthrene, a related compound to Phenanthren-3-ylmethanol, has been used to analyze the effect of sorption on the bioavailability of polycyclic aromatic hydrocarbons (PAHs), focusing on sorption to mineral-associated humic acid. The study found that phenanthrene mineralization was enhanced upon sorption to mineral-humic acid complexes (Laor, Strom, & Farmer, 1999).
Another study distinguished between binding and sorption to dissolved and mineral-associated humic acid, using phenanthrene as a model substrate. The research emphasized the need for detailed sorption study before conducting bioavailability experiments (Laor, Farmer, Aochi, & Strom, 1998).
The relationship between organic matter content of soil and the sequestration of phenanthrene was investigated, demonstrating that organic matter content is a major determinant of sequestration (Nam, Chung, & Alexander, 1998).
The impacts of Pantoea agglomerans strain and cation-modified clay minerals on the adsorption and biodegradation of phenanthrene were explored, highlighting the potential contribution of microorganisms and minerals in removing PAHs in model systems (Tao, Zhao, Gao, Wang, & Jia, 2018).
A study reported the use of perylene-3-ylmethanol fluorescent organic nanoparticles as a drug delivery system, highlighting its potential in photoregulated anticancer drug release (Jana, Devi, Maiti, & Singh, 2012).
The degradation of phenanthrene by Trametes versicolor and its laccase was investigated, focusing on the biodegradation process in various environments (Han, Choi, & Song, 2004).
properties
IUPAC Name |
phenanthren-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZUVCQAOXDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364832 | |
Record name | phenanthren-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthren-3-ylmethanol | |
CAS RN |
22863-78-1 | |
Record name | phenanthren-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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